molecular formula C10H15N B12439492 2-(3-Ethylphenyl)ethanamine

2-(3-Ethylphenyl)ethanamine

Cat. No.: B12439492
M. Wt: 149.23 g/mol
InChI Key: PXADRXFYOVHBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethylphenyl)ethanamine is an organic compound belonging to the class of amines It consists of an ethyl group attached to the third position of a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzyl chloride with ammonia or an amine under suitable conditions. Another method includes the reduction of 3-ethylphenylacetonitrile using hydrogen in the presence of a catalyst such as Raney nickel .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-ethylphenylacetonitrile. This process is carried out under high pressure and temperature conditions to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Ethylphenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(2-Ethylphenyl)ethanamine
  • 2-(4-Ethylphenyl)ethanamine
  • 1-(3-Ethylphenyl)ethanamine

Comparison: 2-(3-Ethylphenyl)ethanamine is unique due to the position of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct interactions with biological targets .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-(3-ethylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6-7,11H2,1H3

InChI Key

PXADRXFYOVHBED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.